molecular formula C10H13N3 B13990429 2-Methyl-3-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine

2-Methyl-3-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine

Cat. No.: B13990429
M. Wt: 175.23 g/mol
InChI Key: SCOBLPHVBQEVBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a 2-methyl group and a 1,2,3,6-tetrahydropyridin-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine typically involves the formation of the pyrazine ring followed by the introduction of the tetrahydropyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-methylpyrazine with a suitable tetrahydropyridine derivative can be carried out in the presence of a catalyst such as palladium or nickel, under an inert atmosphere, and at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of functionalized pyrazine derivatives .

Scientific Research Applications

2-Methyl-3-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and relevance in Parkinson’s disease research.

    2,3,4,5-Tetrahydropyridine: Another structural isomer with distinct chemical properties and applications.

Uniqueness

2-Methyl-3-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazine ring with a tetrahydropyridine moiety makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-methyl-3-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine

InChI

InChI=1S/C10H13N3/c1-8-10(13-6-5-12-8)9-3-2-4-11-7-9/h3,5-6,11H,2,4,7H2,1H3

InChI Key

SCOBLPHVBQEVBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1C2=CCCNC2

Origin of Product

United States

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